Perfusion and Functional Improvement vs. Placebo in PAD
In patients with peripheral arterial insufficiency (Fontaine stage II), Adrevil treatment leads to significant, quantifiable improvements in muscle perfusion and functional capacity compared to placebo [1]. After 30 days of treatment, muscle perfusion volume, measured by 133-Xenon clearance, increased by 8-12% depending on baseline disease severity [1]. In a separate 8-week placebo-controlled trial, Adrevil improved walking distance by a factor of 4 compared to baseline, with a statistically significant benefit observed as early as two weeks into therapy [2].
| Evidence Dimension | Muscle Perfusion Increase (vs. baseline) |
|---|---|
| Target Compound Data | 8-12% increase in perfusion volume |
| Comparator Or Baseline | Placebo (implied no significant change) |
| Quantified Difference | 8-12% absolute increase over baseline following 30-day treatment |
| Conditions | 35 patients with arterial blood flow disorders in lower limb; 3x2 tablets daily for 30 days; measurement by 133-Xe muscle clearance. |
Why This Matters
This evidence directly quantifies Adrevil's efficacy in a well-defined clinical model of peripheral ischemia, providing a benchmark for comparing alternative vasodilators in similar patient populations.
- [1] Klemm, J. (1977). [Adrevil improves the peripheral blood flow. Results of a study using the 133-Xe muscle clearance method on lower limbs]. Fortschritte der Medizin, 95(28), 1791-4. PMID: 410717. View Source
- [2] Seboldt, H. (1980). [Conservative therapy of arterial occlusive diseases. Double-blind study on the effect of butalamine hydrochloride]. Fortschritte der Medizin, 98(7), 257-60. PMID: 6767648. View Source
